RSV L-protein-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

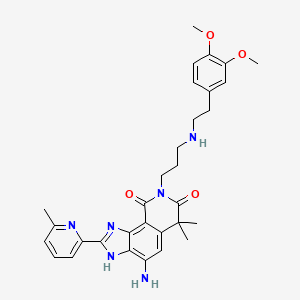

RSV L-protein-IN-5 (Compound E) is a potent inhibitor targeting the Respiratory Syncytial Virus (RSV) L-protein, a critical component of the viral RNA-dependent RNA polymerase (RdRP). With an EC50 of 0.1 μM and IC50 of 0.66 μM against RSV polymerase, it inhibits viral mRNA synthesis by blocking transcript guanylation . The compound exhibits moderate cytotoxicity (CC50 = 10.7 μM in HEp-2 cells) and reduces viral titers in RSV-infected mouse models at a dose of 4.1 mg/kg/day .

Its molecular formula is C31H36N6O4 (molecular weight: 556.66 g/mol, CAS: 851658-28-1), and it demonstrates stability in powder form when stored at -20°C or 4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of RSV L-protein-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

RSV L-protein-IN-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Scientific Research Applications

The applications of RSV L-protein-IN-5 can be categorized into several key areas:

Antiviral Drug Development

- Targeting RNA Synthesis : By inhibiting the polymerase activity of the RSV L protein, this compound serves as a lead compound for developing new antiviral drugs aimed at treating RSV infections. Its ability to block mRNA synthesis is critical in preventing viral replication .

- Broad-Spectrum Activity : Studies indicate that compounds targeting the L protein can potentially offer broad-spectrum antiviral effects against different RSV subtypes (A and B), which is crucial given the virus's genetic variability .

In Vitro and In Vivo Studies

- Cell Line Assays : Research has demonstrated that this compound effectively reduces viral load in various cell lines, such as BHK-21 and HeLa cells, used in replicon assays. This enables researchers to evaluate the compound's efficacy in real-time under controlled conditions .

- Animal Models : In vivo studies using mouse models have shown promising results, where treatment with this compound led to reduced symptoms and viral titers, supporting its potential for therapeutic use .

Resistance Studies

- Understanding Resistance Mechanisms : Investigating how RSV develops resistance to inhibitors like this compound helps refine drug design and improve therapeutic strategies. Resistance mutations have been identified in the L protein coding region, providing insights into how to circumvent these challenges .

Case Studies

Several studies have documented the effectiveness of this compound and related compounds:

Mechanism of Action

RSV L-protein-IN-5 exerts its effects by targeting the large polymerase protein (L) of RSV. The compound inhibits the RNA-dependent RNA polymerase activity of the L protein, thereby blocking viral RNA synthesis. This inhibition prevents the replication of the virus and reduces the viral load in infected cells. The molecular targets and pathways involved include the polymerase active site and associated cofactors .

Comparison with Similar Compounds

RSV L-protein-IN-5 belongs to a growing class of RdRP inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

Key Compounds and Their Properties

*Estimated from indirect binding affinity data .

Mechanistic and Efficacy Insights

- Superiority Over Nucleoside Analogs: this compound outperforms ALS-8112 and Ribavirin in both IC50 and EC50, likely due to its non-nucleoside mechanism targeting guanylation .

- Comparison with Repurposed Drugs : Micafungin, a repurposed antifungal, shows comparable EC50 but lower cytotoxicity (CC50 > 100 μM), suggesting a safer profile than IN-5 . However, IN-5’s specificity for RSV polymerase may reduce off-target risks.

- Structural Analogs : Among the "IN" series, RSV L-protein-IN-1 has a lower EC50 (0.021 μM) but lacks cytotoxicity data, complicating direct comparisons . IN-4’s higher IC50 (0.88 μM) indicates weaker polymerase inhibition than IN-5 .

- Validation Challenges : Verubecestat, despite high in silico binding affinity, failed in vitro validation, underscoring the limitations of computational predictions alone .

Research Findings and Limitations

In Silico vs. In Vitro Discrepancies

This highlights the necessity of experimental validation to complement in silico predictions.

Cytotoxicity Trade-offs

This compound’s moderate cytotoxicity (CC50 = 10.7 μM) may limit its therapeutic window compared to Micafungin (CC50 > 100 μM). Structural optimization could improve selectivity .

Biological Activity

Respiratory Syncytial Virus (RSV) is a significant cause of respiratory infections, particularly in infants and the elderly. The RSV L protein plays a crucial role in the virus's replication and transcription processes, making it an attractive target for antiviral drug development. RSV L-protein-IN-5 is a novel compound designed to inhibit the activity of this protein. This article details the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Function of RSV L Protein

The RSV L protein is a large multifunctional enzyme (approximately 250 kDa) that exhibits several enzymatic activities essential for viral replication. It contains three key domains:

- RNA-dependent RNA polymerase (RdRp) : Catalyzes RNA synthesis.

- Polyribonucleotidyl transferase (PRNTase) : Responsible for capping viral mRNA.

- Methyltransferase (MTase) : Methylates the mRNA cap to enhance stability and translation efficiency.

These activities are interlinked and vital for the viral life cycle, making the L protein a prime target for therapeutic intervention .

This compound inhibits the polymerase activity of the RSV L protein by blocking guanylation of viral transcripts. The compound has been characterized with an inhibitory concentration (IC50) of 0.66 μM, indicating its potency against the enzyme .

Table 1: Inhibitory Activity of this compound

| Compound | Target Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Polymerase Inhibition | 0.66 | Inhibits guanylation of viral transcripts |

Research Findings

Recent studies have demonstrated that this compound effectively inhibits both RSV A and B subtypes without significant cytotoxicity. This broad-spectrum activity is critical as existing treatments often lack efficacy against different virus strains .

Case Study: Efficacy in Cell Lines

In vitro studies using various cell lines have shown that this compound maintains antiviral activity against live viruses and subgenomic replicons. The compound demonstrated similar potencies in both systems, confirming its role in targeting viral replication processes .

Comparative Analysis with Other Inhibitors

Compared to other known RSV inhibitors, this compound exhibits a favorable profile regarding potency and selectivity. For instance, while some inhibitors show significant cytotoxicity or limited subtype coverage, this compound has been noted for its low toxicity and effectiveness across multiple strains:

Table 2: Comparison with Other RSV Inhibitors

| Inhibitor | IC50 (μM) | Cytotoxicity | Subtype Coverage |

|---|---|---|---|

| AZ-27 | Varies | Moderate | A & B |

| YM-53403 | High | High | Limited |

| This compound | 0.66 | None | A & B |

Future Directions in Research

The promising results regarding the biological activity of this compound suggest several avenues for further research:

- Mechanistic Studies : Further elucidation of the precise molecular interactions between this compound and the viral polymerase could enhance understanding and lead to improved inhibitors.

- In Vivo Efficacy : Testing the compound in animal models will be essential to assess its therapeutic potential in clinical settings.

- Resistance Studies : Investigating potential resistance mechanisms will be crucial for developing long-term effective treatments against RSV.

Q & A

Basic Research Questions

Q. How should RSV L-protein-IN-5 be optimally incorporated into in vitro antiviral assays to ensure reproducibility?

- Methodological Answer :

- Begin with a dose-response curve to determine the EC50 (0.1 μM for this compound) using standardized cell lines (e.g., HEp-2 cells infected with RSV A2 strain) .

- Include solvent controls (e.g., DMSO at ≤0.1% v/v) and cytotoxicity assays (e.g., MTT) to validate selectivity.

- Prepare stock solutions in anhydrous DMSO at 10 mM, aliquot into single-use vials, and store at -80°C to avoid freeze-thaw degradation .

- Use triplicate technical replicates and independent biological replicates (n ≥ 3) to ensure statistical robustness .

Q. What experimental parameters are critical for interpreting EC50 values in this compound studies?

- Methodological Answer :

- EC50 values must be contextualized with:

- Viral load : MOI (multiplicity of infection) consistency across experiments.

- Assay duration : Timepoints aligned with RSV replication kinetics (e.g., 24–72 hours post-infection) .

- Control inhibitors : Compare with RSV L-protein-IN-1 (EC50 = 0.021 μM) and RSV L-protein-IN-4 (IC50 = 0.88 μM) to assess relative potency .

- Report raw data (e.g., viral titer reduction) alongside normalized EC50 calculations to avoid misinterpretation .

Q. How can researchers ensure this compound stability during long-term storage and experimental workflows?

- Methodological Answer :

- Storage : Lyophilized powder at -20°C (3-year stability) or dissolved in DMSO at -80°C (1-month stability) .

- In-use stability : Monitor pH (6.5–7.5) and temperature (4°C during assays) to prevent hydrolysis or aggregation.

- Validate compound integrity via LC-MS before critical experiments .

Advanced Research Questions

Q. What strategies are recommended for translating this compound dosing from in vitro to in vivo models?

- Methodological Answer :

- Use the Km coefficient method for interspecies dose conversion (e.g., mouse to human):

| Species | Weight (kg) | Body Surface Area (m²) | Km Coefficient |

|---|---|---|---|

| Mouse | 0.02 | 0.007 | 3 |

| Human | 70 | 1.72 | 37 |

- Formula: Human dose (mg/kg) = Mouse dose × (Mouse Km / Human Km) .

- Adjust for pharmacokinetics (e.g., plasma protein binding, half-life) using preclinical PK/PD models .

Q. How can researchers investigate potential resistance mechanisms against this compound?

- Methodological Answer :

- Perform serial passaging of RSV in the presence of sub-therapeutic this compound concentrations.

- Sequence the RSV L-protein gene to identify mutations (e.g., Y1631H or D1309N in the polymerase domain) .

- Validate resistance via plaque reduction neutralization tests (PRNT) and cross-resistance profiling with other inhibitors (e.g., Lumicitabine) .

Q. What approaches resolve contradictions in this compound inhibitory data across studies?

- Methodological Answer :

- Conduct a meta-analysis with the following parameters:

| Variable | Example Discrepancy Resolution |

|---|---|

| Cell line variance | HEp-2 vs. Vero cell outcomes |

| Assay type | Plaque reduction vs. qPCR |

| Viral strain | RSV A vs. RSV B subtypes |

Q. How can structural analysis guide the optimization of this compound derivatives?

- Methodological Answer :

- Perform X-ray crystallography or cryo-EM to resolve the this compound binding pocket (e.g., hydrophobic interactions with Phe1265 and hydrogen bonds with Glu1216) .

- Use molecular docking (e.g., AutoDock Vina) to predict modifications enhancing binding affinity (e.g., adding methyl groups to the C31 position) .

Properties

Molecular Formula |

C31H36N6O4 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methylpyridin-2-yl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |

InChI |

InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36) |

InChI Key |

ZQJFKHMZMLDZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.